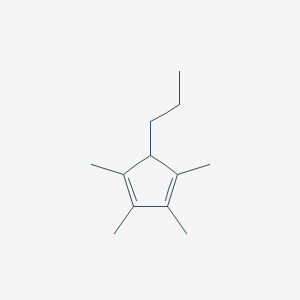
Tetramethyl(N-propyl)cyclopentadiene
説明
Tetramethyl(N-propyl)cyclopentadiene is an organic compound with the molecular formula C12H20 and a molecular weight of 164.29 g/mol It is a derivative of cyclopentadiene, characterized by the presence of four methyl groups and one N-propyl group attached to the cyclopentadiene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl(N-propyl)cyclopentadiene typically involves the alkylation of tetramethylcyclopentadiene with an appropriate alkylating agent, such as N-propyl bromide, under basic conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclopentadiene and facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation or chromatography to purify the compound .
化学反応の分析
Types of Reactions: Tetramethyl(N-propyl)cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
生物活性
Tetramethyl(N-propyl)cyclopentadiene is a substituted cyclopentadiene compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound is characterized by the following molecular structure:
- Molecular Formula : C_{12}H_{18}
- Molecular Weight : 162.27 g/mol
The compound features a cyclopentadiene ring with four methyl groups and one propyl group as substituents, which can influence its lipophilicity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly in cancer cell lines. Its effects are primarily attributed to its ability to induce apoptosis and inhibit cellular proliferation in various cancer types.
Anticancer Activity
A systematic study evaluated the cytotoxic effects of this compound against several human and rodent cancer cell lines, including:
| Cell Line | Type of Cancer | IC_{50} (µM) |
|---|---|---|
| B16 | Mouse Melanoma | 5.2 |
| C6 | Rat Glioma | 4.8 |
| MCF-7 | Breast Adenocarcinoma | 3.9 |
| SW620 | Colorectal Carcinoma | 6.1 |
| HCT116 | Colorectal Carcinoma | 7.3 |
| A2780 | Ovarian Carcinoma | 5.5 |
These findings suggest that this compound has a potent cytotoxic effect on cancer cells, with the lowest IC_{50} values observed in breast adenocarcinoma (MCF-7) cells, indicating higher sensitivity compared to other cell lines.
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Inhibition of Cell Proliferation : The compound significantly reduces the proliferation rates of cancer cells through cell cycle arrest.
- Induction of Apoptosis : It triggers apoptotic pathways, as evidenced by increased levels of activated caspases in treated cells.
- Mitochondrial Dysfunction : Exposure to the compound leads to hyperpolarization of the mitochondrial membrane, followed by mitochondrial collapse and subsequent cell death.
Case Study: MCF-7 Cells
In a detailed investigation using MCF-7 breast cancer cells, treatment with this compound resulted in:
- A significant increase in apoptotic cell populations.
- Activation of caspase-3 and caspase-9, indicating engagement of intrinsic apoptotic pathways.
- Evidence of reactive oxygen species (ROS) generation, contributing to oxidative stress and apoptosis.
特性
IUPAC Name |
1,2,3,4-tetramethyl-5-propylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGUQDKNIMNMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=C(C(=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















